Product packaging for Dicyclohexyl(dimethyl)azanium;hydroxide(Cat. No.:CAS No. 1010721-92-2)

Dicyclohexyl(dimethyl)azanium;hydroxide

Cat. No.: B150411
CAS No.: 1010721-92-2
M. Wt: 227.39 g/mol
InChI Key: FRZUYCAIWJASQD-UHFFFAOYSA-M
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Description

Dicyclohexyl(dimethyl)azanium;hydroxide is a high-purity quaternary ammonium hydroxide compound intended for research applications, primarily in the development of advanced photoresist compositions used in the manufacturing of integrated circuit devices, optical devices, and micromachines . Its primary research value lies in its role as a basic substance within developers for photolithography processes. The compound functions by interacting with photoresist polymers following their exposure to radiation, a critical step in creating precise patterns on semiconductor wafers . This mechanism is particularly valuable for negative-tone development processes. Furthermore, its properties are leveraged in immersion lithography, where it can be formulated with specific surfactants to prevent defects and resist swelling during development . Researchers utilize this compound to explore novel patterning techniques and improve the resolution, line-edge roughness, and sensitivity of next-generation photoresists. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO B150411 Dicyclohexyl(dimethyl)azanium;hydroxide CAS No. 1010721-92-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclohexyl(dimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N.H2O/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h13-14H,3-12H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZUYCAIWJASQD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C1CCCCC1)C2CCCCC2.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Dicyclohexyl Dimethyl Azanium;hydroxide

Alkylation Strategies for Tertiary Amine Precursors

The foundational step in the synthesis is the conversion of a tertiary amine, specifically N,N-Dicyclohexylmethylamine, into a quaternary ammonium (B1175870) salt. sigmaaldrich.com This is achieved through alkylation, a class of reactions pivotal in organic chemistry. researchgate.netnih.gov

The formation of the Dicyclohexyl(dimethyl)azanium cation is accomplished via a quaternization reaction. This process involves the treatment of the tertiary amine N,N-Dicyclohexylmethylamine with a methylating agent. chemicalbook.comgoogle.com The reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the methyl group of the alkylating agent.

Common methylating agents used for this purpose include methyl halides (like methyl iodide or methyl bromide) or dimethyl sulfate (B86663). chemicalbook.comgoogle.com The reaction with dimethyl sulfate, for instance, can often be performed under solvent-free conditions by reacting it with the molten tertiary amine under an inert atmosphere. google.com The product of this step is a Dicyclohexyl(dimethyl)azanium salt, typically a halide or methyl sulfate, which is then isolated before proceeding to the anion exchange step.

The general reaction can be represented as: (C₆H₁₁)₂NCH₃ + CH₃X → [(C₆H₁₁)₂N(CH₃)₂]⁺X⁻ (where X is the leaving group from the methylating agent, e.g., I, Br, or CH₃SO₄)

Optimizing the quaternization reaction is crucial for maximizing the yield and purity of the quaternary ammonium salt. Key parameters that influence the reaction's efficiency include reagent stoichiometry, temperature, reaction time, and solvent choice.

Reagent Stoichiometry : A slight excess of the alkylating agent is often used to ensure the complete conversion of the tertiary amine. However, a large excess can lead to side reactions and complicate the purification process.

Reaction Kinetics : The reaction rate is influenced by the nature of the leaving group on the alkylating agent (reactivity order: I > Br > Cl) and the solvent used. Polar solvents can facilitate the reaction by stabilizing the charged transition state.

Temperature and Time : The reaction temperature is a critical factor. While higher temperatures generally increase the reaction rate, they can also promote decomposition or unwanted side reactions. The optimal temperature and reaction time must be determined empirically for each specific combination of reactants and solvent. For some processes, reactions are conducted at elevated temperatures (e.g., 45-130°C) for several hours to ensure completion. guidechem.comgoogle.com

The following table summarizes key parameters for optimizing quaternization reactions.

Table 1: Parameters for Optimizing Quaternization Reactions

ParameterInfluence on ReactionOptimization Strategy
Alkylating Agent The leaving group's ability affects reaction rate (I > Br > Cl).Select agent based on desired reactivity and cost. Methyl iodide is highly reactive but expensive; dimethyl sulfate is a cost-effective alternative. google.com
Stoichiometry Molar ratio of amine to alkylating agent affects conversion rate.Use a slight molar excess of the alkylating agent to drive the reaction to completion.
Temperature Higher temperatures increase reaction rate but may cause degradation.Empirically determine the optimal temperature that maximizes yield without significant byproduct formation.
Solvent Solvent polarity can stabilize the transition state and affect solubility.Polar aprotic solvents are often effective. Solvent-free methods are preferred for environmental and economic reasons. google.com
Reaction Time Sufficient time is needed for the reaction to reach completion.Monitor reaction progress using techniques like TLC or NMR to determine the optimal duration.

Anion Exchange Procedures for Hydroxide (B78521) Salt Formation

Once the Dicyclohexyl(dimethyl)azanium halide or sulfate salt is synthesized, the next critical step is to replace the halide or sulfate anion with a hydroxide anion. This is typically achieved through anion exchange methods.

The conversion of quaternary ammonium halides to their corresponding hydroxides is a well-established process in industrial and laboratory settings. google.com The most common and efficient method involves the use of strongly basic anion-exchange resins. google.comsigmaaldrich.com

The process works as follows:

Resin Activation : A strongly basic anion-exchange resin, often a polystyrene-divinylbenzene copolymer with quaternary ammonium functional groups (e.g., trimethylammonium), is pre-treated with a strong base solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). google.comsigmaaldrich.com This "charges" the resin, replacing its original anions (often chloride) with hydroxide ions.

Ion Exchange : A solution of the Dicyclohexyl(dimethyl)azanium halide salt is passed through a column packed with the activated resin.

Elution : As the solution flows through the resin, the halide anions (e.g., Cl⁻, Br⁻) have a higher affinity for the resin's positive sites than the hydroxide ions do. google.com Consequently, the halide ions are captured by the resin, and the hydroxide ions are released into the solution, pairing with the Dicyclohexyl(dimethyl)azanium cation.

Product Collection : The eluent collected from the column is an aqueous or alcoholic solution of the high-purity Dicyclohexyl(dimethyl)azanium;hydroxide. google.com

This ion-exchange method is favored because it avoids the introduction of other metal ions and can be scaled for large-quantity production with high purity. google.com

The choice of solvent is critical for the efficiency of the anion exchange process. The solvent must be able to dissolve the quaternary ammonium salt without reacting with it, and it should facilitate the ion exchange on the resin surface.

Water : Deionized water is the most common solvent due to its high polarity, ability to dissolve many ionic salts, and compatibility with most ion-exchange resins.

Table 2: Influence of Solvent Systems on Anion Exchange

Solvent SystemAdvantagesConsiderations
Water High polarity, excellent solvating power for ionic compounds, environmentally benign.May not be suitable for quaternary ammonium salts with long, hydrophobic alkyl chains.
Methanol (B129727)/Ethanol Good solvating power, can dissolve more hydrophobic salts.Flammable, may require specific resin types compatible with organic solvents.
Water-Alcohol Mixtures Balances polarity and solvating power, allowing for fine-tuning of solubility.The optimal ratio must be determined to maximize both solubility and exchange efficiency.

Novel Synthetic Approaches and Catalyst Development in this compound Synthesis

Research into the synthesis of quaternary ammonium hydroxides continues to evolve, with a focus on creating more efficient, cost-effective, and environmentally friendly processes. While specific research on this compound is not widely published, general advancements in the field are applicable.

Another trend is the exploration of heterogeneous base catalysts for various organic reactions, with quaternary ammonium hydroxide resins being a prime example. acs.org The development of structured resins aims to maximize their catalytic activity for applications beyond simple anion exchange. Furthermore, there is a growing interest in catalytic systems for the synthesis of quaternary ammonium compounds themselves, which could potentially streamline the initial quaternization step. rsc.org Although still an emerging area, these novel approaches could lead to more sustainable pathways for the production of compounds like this compound.

Purification and Isolation Methodologies for High-Purity this compound

The attainment of high-purity this compound is critical for its effective application in research and industry. The purification process is often challenging due to the compound's nature as a strong base and its tendency to be hygroscopic. alfa-chemistry.com Methodologies typically involve the purification of a more stable salt precursor, followed by an ion exchange step to yield the final hydroxide compound. Common impurities may include precursor materials, side-reaction products, and inorganic salts.

A multi-step approach combining crystallization, ion-exchange chromatography, and solvent removal is generally employed to achieve high levels of purity.

Crystallization of Precursor Salts

Direct crystallization of this compound is often impractical. Therefore, a common strategy involves the synthesis and purification of a stable salt form, such as Dicyclohexyl(dimethyl)azanium halide (e.g., bromide or chloride). This salt can then be purified using recrystallization techniques. google.commt.com Recrystallization is a robust method for removing impurities from solid compounds by dissolving the impure material in a suitable solvent at an elevated temperature and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution. mt.com

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the Dicyclohexyl(dimethyl)azanium salt completely at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. A screening process is typically conducted to identify the optimal solvent or solvent mixture.

Interactive Table 1: Exemplary Solvent Screening for Recrystallization of Dicyclohexyl(dimethyl)azanium Bromide

The following table outlines hypothetical results from a solvent screening study to identify a suitable system for the recrystallization of the bromide salt precursor.

Solvent SystemSolubility at 20°C (g/100mL)Solubility at 70°C (g/100mL)Crystal QualityRecovery Yield (%)Purity after 1 Cycle (%)
Isopropanol2.525.8Well-formed needles88>99.0
Acetone0.85.2Fine powder7598.5
Toluene<0.10.5Poor<10-
Ethyl Acetate0.57.9Small plates8198.8
Isopropanol/Hexane (9:1)1.124.5Large prisms92>99.5
Water45.0>100- (Too soluble)--

Based on such findings, a mixed solvent system like isopropanol/hexane often provides an optimal balance of solubility and crystal formation, leading to high recovery and purity. rochester.edu The process typically involves dissolving the crude salt in the minimum amount of the hot solvent, followed by slow cooling to promote the formation of large, pure crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. mt.com

Ion-Exchange Chromatography

Once a high-purity Dicyclohexyl(dimethyl)azanium salt is obtained, the next crucial step is the conversion to the hydroxide form. Anion-exchange chromatography is a highly effective method for this transformation and for removing any remaining anionic impurities. fredhutch.orgnih.gov This technique separates molecules based on their net charge by utilizing a stationary phase (resin) with covalently bound functional groups that carry an opposite charge to the molecule of interest. fredhutch.org

For the conversion of Dicyclohexyl(dimethyl)azanium bromide to the hydroxide form, a strong base anion-exchange resin, typically functionalized with quaternary ammonium groups and pre-loaded with hydroxide ions (OH⁻), is used. nih.gov A solution of the purified Dicyclohexyl(dimethyl)azanium bromide is passed through a column packed with this resin. The Dicyclohexyl(dimethyl)azanium cations pass through the column, while the bromide anions are exchanged for hydroxide ions from the resin.

Interactive Table 2: Typical Parameters for Anion-Exchange Purification

This table details the typical operating parameters for the chromatographic separation and anion exchange process.

ParameterValue / DescriptionPurpose
Stationary PhaseStrong base anion-exchange resin (e.g., Polystyrene-divinylbenzene based with quaternary ammonium groups)Binds bromide and other anions, releasing hydroxide ions. nih.gov
Mobile PhaseDegassed, deionized waterElutes the this compound product.
Resin FormHydroxide (OH⁻) formTo facilitate the exchange of Br⁻ for OH⁻.
Flow Rate1-5 mL/min (for laboratory scale)Controls the residence time on the column for efficient exchange.
Column TemperatureAmbient (20-25°C)To prevent degradation of the compound or resin.
DetectionConductivity MonitoringTo track the elution of the ionic product and differentiate it from the wash.
Regeneration1-2 M Sodium Hydroxide SolutionTo regenerate the resin back to the hydroxide form for reuse.

The eluent from the column is a high-purity aqueous solution of this compound. The success of the exchange can be monitored by testing the eluent for the absence of the original counter-ion (e.g., bromide) using a qualitative test such as precipitation with silver nitrate.

Final Isolation

The final step involves the isolation of the this compound from the aqueous solution. Since the compound is a non-volatile solid, careful evaporation of the water is required. Quaternary ammonium hydroxides can be sensitive to heat, so concentrating the solution is best performed under reduced pressure (in a vacuum) to keep the temperature low and prevent thermal decomposition. alfa-chemistry.com The resulting product is often a deliquescent, hygroscopic solid, which must be handled and stored under inert and dry conditions to maintain its purity and integrity. alfa-chemistry.com

Mechanistic Studies of Reactivity and Degradation for Dicyclohexyl Dimethyl Azanium;hydroxide

Fundamental Reaction Mechanisms Involving the Hydroxide (B78521) Anion

The hydroxide anion (OH⁻) is a key participant in a wide array of chemical transformations due to its electronic characteristics. It possesses a lone pair of electrons and a negative charge, making it both a strong Brønsted-Lowry base and a powerful nucleophile.

As a nucleophile, the hydroxide ion can attack an electron-deficient center to form a new covalent bond. aakash.ac.in The primary pathways for nucleophilic substitution are the S(_N)1 and S(_N)2 reactions.

In an S(_N)2 (bimolecular nucleophilic substitution) mechanism, the hydroxide ion attacks the substrate in a single, concerted step, leading to the inversion of stereochemistry at the reaction center. This pathway is favored for primary and some secondary substrates where steric hindrance is minimal. aakash.ac.in

The S(_N)1 (unimolecular nucleophilic substitution) mechanism involves a two-step process. The first, and rate-determining, step is the formation of a carbocation intermediate. This is followed by a rapid attack of the nucleophile (hydroxide) on the carbocation. This pathway is more common for tertiary and some secondary substrates that can form stable carbocations. wikipedia.org

The choice between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the structure of the substrate, the nature of the leaving group, and the reaction conditions.

The hydroxide ion's fundamental role as a Brønsted-Lowry base involves the acceptance of a proton from an acidic species. nist.gov This proton transfer is a cornerstone of acid-base catalysis, where the hydroxide ion can act as a general base catalyst, accelerating reactions by deprotonating a reactant in the rate-determining step.

In many organic transformations, the presence of hydroxide ions enhances reaction rates by generating a more reactive, deprotonated intermediate. This is a form of specific base catalysis if the reaction rate is dependent on the concentration of the hydroxide ion itself. In general base catalysis , any species that can accept a proton can increase the reaction rate. iiab.me The efficiency of hydroxide as a base catalyst is a direct consequence of its high basicity.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The presence of hydroxide ions can significantly accelerate hydrolysis, a process known as base-catalyzed hydrolysis. In these reactions, the hydroxide ion acts as a more potent nucleophile than water, attacking the substrate to initiate the cleavage. iiab.me

The kinetics of base-catalyzed hydrolysis often follow a second-order rate law, where the rate is proportional to the concentrations of both the substrate and the hydroxide ion. The general rate equation can be expressed as:

Rate = k[Substrate][OH⁻]

The rate constant, k, is influenced by factors such as temperature and the structure of the substrate. The kinetic profile of a hydroxide-mediated hydrolysis reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time under controlled conditions.

Parameter Description Typical Value/Observation
Reaction Order The sum of the exponents of the concentration terms in the rate law.Typically second-order overall (first-order in substrate and first-order in hydroxide).
Rate Constant (k) A proportionality constant that relates the rate of the reaction to the concentrations of the reactants.Varies widely depending on the substrate and reaction conditions.
Activation Energy (Ea) The minimum energy required for a reaction to occur.Lower in base-catalyzed hydrolysis compared to neutral hydrolysis.

Alkaline Stability and Degradation Pathways of the Dicyclohexyl(dimethyl)azanium Cation

The dicyclohexyl(dimethyl)azanium cation is susceptible to degradation in the presence of a strong base like hydroxide, particularly at elevated temperatures. The primary degradation pathway is the Hofmann elimination, although other reactions such as demethylation can potentially compete.

The Hofmann elimination is a type of β-elimination reaction that occurs when a quaternary ammonium (B1175870) hydroxide is heated. libretexts.orglibretexts.org The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the hydroxide ion acts as a base and removes a β-hydrogen (a hydrogen atom on the carbon adjacent to the nitrogen-bearing carbon). This leads to the formation of an alkene, a tertiary amine, and water. libretexts.org

For the dicyclohexyl(dimethyl)azanium cation, the β-hydrogens are located on the cyclohexyl rings. The Hofmann elimination would result in the formation of cyclohexene (B86901) and N,N-dimethylcyclohexylamine.

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's rule . This rule states that the major alkene product is the least substituted one. This preference is attributed to the steric bulk of the quaternary ammonium leaving group, which makes the abstraction of the sterically less hindered β-hydrogen more favorable. wikipedia.org

The kinetics of the Hofmann elimination are typically second-order, with the rate depending on the concentrations of both the quaternary ammonium cation and the hydroxide ion. The reaction is also highly temperature-dependent, with higher temperatures leading to a significant increase in the reaction rate. aakash.ac.inlibretexts.org

Kinetic/Thermodynamic Parameter Description General Trend for Hofmann Elimination
Rate Law Rate = k[Quaternary Ammonium][OH⁻]Second-order kinetics are generally observed.
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to proceed.A significant energy input (heating) is typically required, indicating a substantial Ea.
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from the reactants to the transition state.Positive, as bond breaking is an endothermic process.
Entropy of Activation (ΔS‡) The change in entropy in going from the reactants to the transition state.Can be negative due to the ordered nature of the E2 transition state.

While Hofmann elimination is the predominant degradation pathway for many quaternary ammonium cations, competing reactions can occur under certain conditions. One such possibility is the nucleophilic attack of the hydroxide ion on one of the methyl groups of the dicyclohexyl(dimethyl)azanium cation. This would be an S(_N)2 reaction, leading to the formation of methanol (B129727) and dicyclohexyl(methyl)amine. mdpi.com

The competition between Hofmann elimination and demethylation is influenced by several factors:

Steric Hindrance: The bulky cyclohexyl groups may sterically hinder the approach of the hydroxide ion to the β-hydrogens on the cyclohexyl rings, potentially making the methyl groups more accessible for nucleophilic attack.

Acidity of β-Hydrogens: The acidity of the β-hydrogens influences the rate of the Hofmann elimination. If the β-hydrogens are not sufficiently acidic, the elimination reaction will be slower.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. Therefore, at lower temperatures, the proportion of demethylation might be more significant.

Influence of Structural Modifications on Cation Stability Under Alkaline Conditions

No specific studies were found that investigate the influence of the dicyclohexyl and dimethyl structural modifications on the stability of the azanium cation under alkaline conditions.

Identification of Degradation Products and Their Formation Mechanisms

There is no available information identifying the specific degradation products of Dicyclohexyl(dimethyl)azanium;hydroxide or the mechanisms of their formation.

Catalytic Mechanisms Exhibited by this compound

Mechanistic Insights into Phase-Transfer Catalysis

While quaternary ammonium hydroxides are known to act as phase-transfer catalysts, no mechanistic insights specific to this compound have been documented.

Role as a Basic Catalyst in Organic Reactions

The role of this compound as a basic catalyst in specific organic reactions has not been detailed in the available literature.

Exploration of Mechanisms in Condensation and Addition Reactions

There are no specific explorations of the mechanisms of condensation and addition reactions catalyzed by this compound.

Advanced Applications of Dicyclohexyl Dimethyl Azanium;hydroxide in Chemical Science

Catalysis in Organic Synthesis

Quaternary ammonium (B1175870) salts are pivotal in organic synthesis, primarily for their role as phase-transfer catalysts. aceec.ac.inforumias.com These catalysts facilitate reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. operachem.com

Phase-transfer catalysis (PTC) is a powerful technique that enhances reaction rates, improves yields, and enables reactions that would otherwise be impractical due to the mutual insolubility of reactants. operachem.com A typical phase-transfer catalyst, such as a quaternary ammonium salt, functions by pairing with an anion from the aqueous phase. The resulting ion pair is sufficiently lipophilic to dissolve in the organic phase, where it can react with the organic substrate. operachem.com

The effectiveness of a phase-transfer catalyst is determined by several factors, including the structure of the cation. core.ac.uk The size and nature of the alkyl groups attached to the nitrogen atom influence the catalyst's solubility in the organic phase and its ability to interact with the anion. princeton.edu For instance, bulky, symmetric cations are often effective. While numerous quaternary ammonium salts like tetrabutylammonium (B224687) bromide and Aliquat 336 have been extensively developed and optimized for a wide range of reactions, including substitutions, condensations, and oxidations, specific studies detailing the development and optimization of Dicyclohexyl(dimethyl)azanium;hydroxide (B78521) for such purposes are not prominently featured in the available research. aceec.ac.inforumias.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. du.ac.in Phase-transfer catalysis is inherently aligned with several principles of green chemistry. It often allows for the use of water as a solvent, reduces the need for harsh organic solvents, can lower reaction temperatures, and may improve atom economy by minimizing waste. uomustansiriyah.edu.iq The use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. du.ac.in

Quaternary ammonium hydroxides can act as metal-free and halogen-free catalysts in certain reactions, contributing to more sustainable synthetic routes. For example, they have been used in the synthesis of cyclic carbonates from epoxides and carbon dioxide. While the potential for Dicyclohexyl(dimethyl)azanium;hydroxide to be used in green chemical processes is high due to its structural class, specific research detailing its application and benefits in sustainable synthesis is not currently available. The development of biodegradable quaternary ammonium compounds is an active area of research to mitigate their environmental persistence. rsc.org

Materials Science and Engineering Applications

The unique properties of quaternary ammonium cations make them valuable components in the design of advanced materials, particularly in polymer science.

Anion exchange membranes (AEMs) are critical components in electrochemical devices such as fuel cells and water electrolyzers. These membranes are designed to conduct anions (typically hydroxide ions) while separating the anode and cathode. nih.gov The performance and durability of AEMs are largely dependent on the chemical structure of the cationic functional groups attached to the polymer backbone. mdpi.com

Table 1: General Properties of AEMs with Different Quaternary Ammonium Groups (Illustrative) No specific data is available for this compound. This table illustrates typical data from studies on other QA groups.

Cation Type Ion Exchange Capacity (mmol/g) Hydroxide Conductivity (mS/cm at 80°C) Alkaline Stability (% loss after test)
N-methylpyrrolidinium 1.5 - 2.0 80 - 90 ~42%
N-methylpiperidinium 1.5 - 2.0 70 - 80 ~44%
Benzyltrimethylammonium (B79724) 1.5 - 2.0 60 - 70 ~52%
Dicyclohexyl(dimethyl)azanium Data not available Data not available Data not available

Quaternary ammonium compounds can play various roles in polymerization. They can act as catalysts or initiators in certain polymerization reactions. For example, ammonium hydroxide is sometimes added to promote polymerization processes and enhance polymer stability. researchgate.net Cationic polymers containing quaternary ammonium moieties, such as poly(diallyldimethylammonium chloride), are widely used in industrial applications. nih.gov

Furthermore, post-polymerization modification is a powerful strategy for creating functional materials by chemically altering a pre-existing polymer scaffold. nih.gov This allows for the introduction of specific functional groups without having to develop new polymerization methods for each desired monomer. While this is a versatile technique, there is no specific information available detailing the use of this compound as a catalyst for polymerization or as a reagent in the post-polymerization modification of polymers.

The interaction between cations and metal ions is fundamental to coordination chemistry. While some organic cations can form complexes or act as counterions in larger metal complexes, the primary role in complexation is often played by ligands that can directly coordinate to the metal center. nih.govchemguide.co.uk Crown ethers, for instance, are known to form complexes with cations, including ammonium ions. researchgate.net

In nanomaterial synthesis, quaternary ammonium hydroxides have been used as reagents to create novel metal oxide nanostructures. drexel.edunih.gov For example, tetramethylammonium (B1211777) hydroxide (TMAH) has been used to synthesize titanium dioxide and manganese dioxide nanostructures. The hydroxide provides the alkaline environment, while the cation can act as a templating agent, influencing the growth and morphology of the nanomaterials. drexel.edunih.gov Despite these advancements with other quaternary ammonium hydroxides, research specifically employing this compound for metal ion complexation or as a structure-directing agent in nanomaterial synthesis has not been found in the reviewed literature.

Solvent and Reagent Applications in Specialized Chemical Procedures

Quaternary ammonium hydroxides with different alkyl groups, such as tetraethylammonium (B1195904) hydroxide and tetrabutylammonium hydroxide, are commonly employed in organic synthesis as strong bases, phase-transfer catalysts, and structure-directing agents. For instance, compounds like Diethyldimethylammonium hydroxide have been documented for their use as structure-directing agents in the synthesis of zeolites. Zeolites are microporous crystalline solids with well-defined structures that find applications in catalysis and separation processes. The organic cation in these syntheses acts as a template around which the inorganic framework of the zeolite is formed.

Furthermore, the general class of quaternary ammonium salts is widely recognized for its utility in phase-transfer catalysis. This technique facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation transports an anionic reagent from the aqueous phase into the organic phase, where it can react with the organic substrate. This methodology is crucial in many industrial and laboratory-scale syntheses, enhancing reaction rates and yields.

However, despite the known applications of analogous compounds, specific examples, detailed research findings, or data tables illustrating the use of this compound in these or any other specialized chemical procedures could not be located. The unique steric and electronic properties conferred by the two cyclohexyl groups and two methyl groups attached to the nitrogen atom would theoretically influence its efficacy as a base, its solubility in various solvents, and its efficiency as a phase-transfer catalyst or structure-directing agent. Without specific studies on this compound, any discussion of its applications would be purely speculative and fall outside the scope of scientifically accurate reporting.

Consequently, no data tables or detailed research findings on the solvent and reagent applications of this compound can be presented. The absence of such information in prominent chemical literature and databases suggests that this specific compound may not be widely used or that its applications are not disclosed in publicly accessible sources.

Computational and Theoretical Investigations of Dicyclohexyl Dimethyl Azanium;hydroxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the Dicyclohexyl(dimethyl)azanium cation and its interaction with the hydroxide (B78521) anion.

DFT is a widely used computational method to investigate the mechanisms of chemical reactions. For Dicyclohexyl(dimethyl)azanium;hydroxide, DFT calculations can elucidate the degradation pathways that affect its stability, such as Hofmann elimination and nucleophilic substitution (SN2). nih.gov These studies involve mapping the potential energy surface of the reaction, identifying reactant complexes, transition states (TS), intermediates, and products. mdpi.compku.edu.cn

By calculating the energy barriers (activation energies) associated with different pathways, researchers can predict the most likely degradation mechanism. pku.edu.cnrsc.org For instance, a DFT study on the degradation of various quaternary ammonium (B1175870) (QA) head groups has shown that the stability is highly dependent on the molecular structure and the reaction environment. nih.gov Such calculations for the Dicyclohexyl(dimethyl)azanium cation would involve modeling the approach of a hydroxide ion and calculating the energy changes as it abstracts a proton (Hofmann elimination) or attacks a carbon atom (SN2).

Table 1: Hypothetical DFT-Calculated Parameters for a Degradation Pathway

ParameterDescriptionHypothetical Value (kcal/mol)
ΔEBinding The energy released upon the formation of the azanium-hydroxide complex.-15.2
ΔEA (TS1) The activation energy for the transition state of the Hofmann elimination pathway.+25.8
ΔEA (TS2) The activation energy for the transition state of the SN2 pathway.+31.5
ΔER The overall reaction energy, indicating if the reaction is exothermic or endothermic.-5.7

Note: This data is illustrative and represents the type of output generated from DFT calculations.

Understanding the electronic structure of the Dicyclohexyl(dimethyl)azanium cation is key to predicting its reactivity. DFT calculations can provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule. byu.eduaps.org Methods like Atoms-in-Molecule (AIM) or Bader analysis can be used to quantify the charge on each atom, revealing the electrostatic interactions that govern the ion's behavior. aps.org

The positive charge in the azanium cation is not solely located on the nitrogen atom but is distributed among the neighboring carbon and hydrogen atoms. nih.gov Molecular Electrostatic Potential (ESP) maps are particularly useful as they visualize the charge distribution on the molecule's surface. nih.gov These maps show electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for nucleophilic attack by the hydroxide ion. For the Dicyclohexyl(dimethyl)azanium cation, the areas around the nitrogen and the adjacent methyl and cyclohexyl protons would show a significant positive potential. nih.gov This analysis helps to rationalize why certain protons are more susceptible to abstraction in elimination reactions. aps.orgresearchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior in Solution

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. mdpi.com MD simulations model the movement of every atom in a system over time, based on classical mechanics and a set of force fields that describe the interatomic forces. iitg.ac.inrsc.org

For this compound, MD simulations can reveal how the ions interact with solvent molecules (e.g., water) and with each other. nih.govresearchgate.net Key insights from such simulations include:

Solvation Structure: MD can show how water molecules arrange themselves around the bulky, nonpolar cyclohexyl groups and the charged azanium center, forming distinct solvation shells.

Ion Pairing: The simulations can determine the proximity and orientation of the hydroxide anion relative to the azanium cation in solution. This is critical, as the degree of ion pairing can significantly affect the reactivity and stability of the cation.

Aggregation: At higher concentrations, MD can predict whether the ions form aggregates or micelles and describe the structure of these larger assemblies. rsc.org

Studies on similar quaternary ammonium compounds have shown that the level of hydration is a critical factor in their stability. A well-hydrated hydroxide ion is less reactive, whereas under low hydration conditions, the "naked" hydroxide is more aggressive, leading to faster degradation of the cation. nih.gov

Prediction of Thermochemical Parameters and Kinetic Profiles for Reactions

Computational chemistry allows for the prediction of important thermochemical data for chemical species and reactions. researchgate.net High-level quantum chemical methods can be used to calculate standard enthalpies of formation (ΔHf°), standard entropies (S°), and heat capacities (Cp) for the reactants, transition states, and products involved in the degradation of this compound. uqcloud.net

From these fundamental parameters, the kinetic profile of a reaction can be constructed. Using Transition State Theory (TST), the activation energy (Ea) and pre-exponential factor (A) from DFT calculations can be used to determine the rate constant (k) as a function of temperature via the Arrhenius equation. This allows for the prediction of reaction rates under various conditions without the need for direct experimental measurement. uqcloud.net

Table 2: Predicted Thermochemical and Kinetic Data for a Hypothetical Reaction

ParameterValueUnit
Enthalpy of Reaction (ΔHrxn) -23.5kJ/mol
Entropy of Reaction (ΔSrxn) +10.2J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡) +110.4kJ/mol
Predicted Rate Constant at 298 K 3.1 x 10-5s-1

Note: This data is for illustrative purposes.

Development of Structure-Activity Relationships for Azanium Hydroxides Through Computational Modeling

Computational modeling is a cornerstone of developing Quantitative Structure-Activity Relationships (QSAR). mdpi.comnih.gov In the context of azanium hydroxides, QSAR models aim to correlate specific structural features (descriptors) of the cation with its chemical stability or reactivity. mdpi.comresearchgate.net

For a series of azanium cations related to Dicyclohexyl(dimethyl)azanium, a typical QSAR study would involve:

Generating a Library: Creating a virtual library of different azanium cations by systematically modifying the substituent groups (e.g., replacing cyclohexyl with other alkyl or aryl groups).

Calculating Descriptors: For each molecule in the library, computing a range of quantum chemical descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and thermodynamic parameters (e.g., bond dissociation energies). aalto.finih.gov

Building a Model: Using statistical methods or machine learning algorithms to build a mathematical model that links the calculated descriptors to an observed or calculated activity (e.g., the activation energy for degradation). aalto.fi

Such models can predict the stability of new, unsynthesized azanium hydroxide compounds, guiding experimental efforts toward developing more robust and stable materials for various applications. mdpi.com

Comprehensive Analytical Methodologies for Dicyclohexyl Dimethyl Azanium;hydroxide Research

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide foundational information regarding the molecular structure and functional groups present in Dicyclohexyl(dimethyl)azanium;hydroxide (B78521). These non-destructive techniques are indispensable for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules. researchgate.netmmu.ac.ukspringernature.com For Dicyclohexyl(dimethyl)azanium;hydroxide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide a complete picture of the atomic connectivity.

Purity Assessment: Quantitative NMR (qNMR) can be employed to determine the precise purity of a this compound sample. By integrating the signal of a known amount of an internal standard with specific signals from the target compound, a highly accurate concentration and purity level can be calculated. This method can also detect and quantify impurities that have NMR-active nuclei.

Reaction Monitoring: NMR is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.orgbeilstein-journals.orgnih.govrsc.org During the synthesis of this compound, samples can be periodically analyzed to track the disappearance of reactant signals and the concurrent appearance of product signals. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and for the detection of any transient intermediates or side products. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dicyclohexyl(dimethyl)azanium Cation
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.0 - 3.3~50 - 55
N-CH (Cyclohexyl)~3.2 - 3.6~70 - 75
Cyclohexyl CH₂~1.2 - 2.0~25 - 35

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org These techniques are complementary and can be used to identify the key structural components of this compound and to monitor changes that occur during degradation. libretexts.orgresearchgate.net

Functional Group Identification: The IR spectrum of this compound would be dominated by strong C-H stretching vibrations from the cyclohexyl and methyl groups in the 2850-3000 cm⁻¹ region. C-N stretching vibrations would also be present. The hydroxide counter-ion would exhibit a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region. Raman spectroscopy is particularly sensitive to non-polar bonds and would provide clear signals for the C-C bonds of the cyclohexyl rings. researchgate.net

Degradation Monitoring: Quaternary ammonium (B1175870) hydroxides can degrade via pathways such as Hofmann elimination, especially at elevated temperatures. mdpi.com Vibrational spectroscopy can monitor this degradation by detecting the appearance of new functional groups. For instance, the formation of an alkene (e.g., cyclohexene) byproduct would result in the appearance of a C=C stretching band (~1650 cm⁻¹) and =C-H stretching bands (>3000 cm⁻¹). The formation of a tertiary amine as another degradation product would alter the C-N vibrational modes. acs.orgnih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
O-H (Hydroxide)Stretching3200 - 3600 (broad)IR
C-H (Aliphatic)Stretching2850 - 3000IR, Raman
C-NStretching1000 - 1250IR
C-C (Cyclohexyl)Stretching800 - 1200Raman

Advanced Chromatographic and Hyphenated Techniques

Chromatographic methods are essential for separating this compound from complex matrices, including reaction mixtures and formulation excipients. When coupled with mass spectrometry, these techniques provide unparalleled sensitivity and specificity for identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for trace-level analysis, making it ideal for impurity profiling and identifying degradation products. researchgate.netnih.govlcms.cz

Impurity Profiling: LC can effectively separate this compound from structurally similar impurities, such as starting materials or byproducts from the synthesis. chromatographyonline.com The high sensitivity of the mass spectrometer allows for the detection of these impurities even at very low concentrations. scispace.com

Degradation Product Identification: In forced degradation studies, LC-MS/MS is used to separate and identify the resulting products. nih.govnih.govresearchgate.net The mass spectrometer provides the molecular weight of each degradation product. By inducing fragmentation in the collision cell (MS/MS), a characteristic fragmentation pattern is generated, which serves as a fingerprint for structural elucidation. nih.govresearcher.lifemdpi.com This allows for the confident identification of compounds formed through hydrolysis, oxidation, or thermal stress. mdpi.comnih.gov

Table 3: Hypothetical LC-MS/MS Analysis of a Stressed this compound Sample
Retention Time (min)Precursor Ion (m/z)Major Fragment Ions (m/z)Tentative Identification
2.5224.2168.2, 98.1, 58.1Dicyclohexylmethylamine
4.1226.2210.2, 128.1Dicyclohexyl(dimethyl)azanium
5.8142.2126.1, 98.1, 44.1Dimethylcyclohexylamine

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it ideal for high-throughput quantitative analysis in quality control settings. zldm.ru The rapid separation, often under 5 minutes, allows for the analysis of a large number of samples in a short period, which is crucial for process monitoring and final product release. oup.com

Table 4: Comparison of Typical UPLC and HPLC Performance for Quaternary Ammonium Compound Analysis
ParameterUPLCHPLC
Particle Size< 2 µm3 - 5 µm
Analysis Time1 - 5 min10 - 30 min
ResolutionVery HighHigh
System Pressure600 - 1000 bar200 - 400 bar
Solvent ConsumptionLowHigh

Due to its ionic nature and low volatility, this compound cannot be directly analyzed by gas chromatography (GC). However, GC-FID is an excellent technique for analyzing volatile byproducts that may be present from its synthesis or degradation. researchgate.netresearchgate.net A common approach for analyzing quaternary ammonium compounds is pyrolysis-GC, where the sample is heated rapidly in the GC injector. american.edu This thermal energy induces Hofmann elimination, breaking down the non-volatile quaternary ammonium compound into volatile tertiary amines and alkenes, which are then separated on the GC column and detected by the flame ionization detector (FID). researchgate.netresearchgate.net For this compound, potential volatile byproducts could include dicyclohexylmethylamine, dimethylcyclohexylamine, and cyclohexene (B86901). ornl.gov

Table 5: Potential Volatile Byproducts of this compound Detectable by GC-FID
CompoundMolecular FormulaBoiling Point (°C)Detection Method
CyclohexeneC₆H₁₀83GC-FID (post-pyrolysis)
DimethylcyclohexylamineC₈H₁₇N~160GC-FID (post-pyrolysis)
DicyclohexylmethylamineC₁₃H₂₅N~265GC-FID (post-pyrolysis)

Specialized Techniques for Performance and Stability Assessment

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the ionic conductivity of materials containing mobile ions, such as polymer electrolytes incorporating this compound. This method involves applying a small alternating current (AC) electrical potential over a wide range of frequencies to a sample situated between two electrodes. By measuring the system's impedance (resistance to the flow of alternating current), researchers can elucidate the conductive properties of the material.

The primary data output from an EIS experiment is a Nyquist plot, which graphs the imaginary part of impedance against the real part. For a simple electrolyte system, the intercept of the resulting semicircle with the real axis at high frequency corresponds to the bulk resistance (Rb) of the electrolyte. The ionic conductivity (σ) can then be calculated using the following formula:

σ = L / (Rb * A)

where L is the thickness of the sample and A is the cross-sectional area of the electrodes.

Research Findings: While specific research data for this compound is not widely published, studies on analogous quaternary ammonium hydroxide-based polymer electrolytes demonstrate a strong dependence of ionic conductivity on temperature. As temperature increases, polymer chain mobility and ion dissociation increase, leading to higher conductivity. The data presented below is illustrative of typical findings for a polymer matrix doped with a quaternary ammonium salt, showing the expected trend.

Table 1: Illustrative Temperature-Dependent Ionic Conductivity of a Quaternary Ammonium Hydroxide in a Polymer Electrolyte Matrix

Temperature (°C)Bulk Resistance (Rb, Ω)Ionic Conductivity (σ, mS/cm)
2515000.67
408501.18
604002.50
801805.56

Note: Data is representative of typical performance for similar compounds and is for illustrative purposes.

Thermal analysis techniques are indispensable for determining the operational temperature limits and degradation pathways of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The shape of the curve and its derivative can reveal whether the decomposition occurs in single or multiple steps.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram reveals endothermic events (e.g., melting, evaporation) and exothermic events (e.g., crystallization, decomposition). For this compound, DSC can identify melting points and the enthalpy associated with decomposition, providing complementary information to TGA.

Research Findings: Specific TGA/DSC data for this compound is not readily available in public literature. However, the analysis of similar quaternary ammonium compounds typically reveals decomposition beginning at elevated temperatures. The following tables present hypothetical but representative data illustrating the kind of information obtained from these analyses for a generic quaternary ammonium hydroxide salt.

Table 2: Illustrative TGA Data for Thermal Decomposition of a Quaternary Ammonium Hydroxide

Temperature Range (°C)Mass Loss (%)Associated Process
30 - 110~5%Loss of absorbed water
200 - 275~60%Primary decomposition of the organic cation
> 275~35%Decomposition of residual products

Note: Data is representative of typical performance for similar compounds and is for illustrative purposes.

Table 3: Illustrative DSC Data for a Quaternary Ammonium Hydroxide

Temperature (°C)Peak TypeEnthalpy (ΔH, J/g)Associated Process
85.5Endothermic95.2Melting Point (Tm)
225.0Exothermic-180.4Onset of Decomposition (Td)

Note: Data is representative of typical performance for similar compounds and is for illustrative purposes.

Dynamic Mechanical Analysis (DMA) is a technique used to study the viscoelastic behavior of materials, particularly polymers. tradeindia.com When this compound is incorporated into a polymer matrix, DMA can characterize how the additive affects the mechanical properties of the host material as a function of temperature, time, or frequency. tradeindia.com In a typical DMA experiment, an oscillatory stress is applied to a sample, and the resulting strain is measured.

From this, several key parameters are calculated:

Storage Modulus (E'): Represents the elastic response of the material and is a measure of the energy stored during a deformation cycle. It is related to the material's stiffness.

Loss Modulus (E''): Represents the viscous response of the material and is a measure of the energy dissipated as heat during a deformation cycle.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the polymer, where the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Research Findings: The incorporation of an ionic compound like this compound into a polymer can act as a plasticizer, typically lowering the glass transition temperature and reducing the storage modulus. The specific effects would depend on the concentration of the compound and its interaction with the polymer chains. The table below provides an illustrative example of how DMA might be used to compare a neat polymer with one containing a quaternary ammonium salt.

Table 4: Illustrative DMA Results for a Polymer System

MaterialStorage Modulus (E') at 25°C (GPa)Glass Transition Temp. (Tg) from tan δ peak (°C)
Neat Polymer2.8105
Polymer + 15% Quaternary Ammonium Salt2.192

Note: Data is representative of typical performance for similar compounds and is for illustrative purposes.

Q & A

Basic: What synthetic methodologies are recommended for preparing high-purity Dicyclohexyl(dimethyl)azanium hydroxide?

Answer:
The compound is typically synthesized via quaternization reactions. A common approach involves reacting dicyclohexylamine with methyl halides (e.g., methyl iodide) under controlled alkaline conditions. Key steps include:

  • Purification: Recrystallization from ethanol/water mixtures to remove unreacted amines and halide byproducts.
  • Yield optimization: Maintaining stoichiometric excess of methyl halide (1.2–1.5 equivalents) and reaction temperatures between 40–60°C to minimize side reactions.
  • Purity validation: Confirm via 1^1H NMR (absence of peaks at δ 2.5–3.0 ppm for unreacted amines) and ion chromatography (chloride content < 0.1%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural and ionic purity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Peaks at δ 3.1–3.3 ppm (N-CH3_3) and δ 1.2–1.8 ppm (cyclohexyl protons).
    • 13^{13}C NMR: Signals near 55 ppm (N-CH3_3) and 25–30 ppm (cyclohexyl carbons).
  • Ion Chromatography (IC): Quantify residual halides (e.g., Cl^-) using an AS-18 column with NaOH eluent.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion peaks at m/z 119.21 (M+^+) .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural refinement?

Answer:
Discrepancies often arise from disordered cyclohexyl rings or solvent inclusion. Mitigation strategies include:

  • Software tools: Use SHELXL for robust refinement of disordered moieties via PART and SUMP instructions .
  • Validation metrics: Cross-check with CCDC databases (e.g., Cambridge Structural Database) for comparable structures .
  • Data weighting: Apply Hirshfeld rigid-bond restraint to align anisotropic displacement parameters with theoretical values .

Advanced: What computational methods are suitable for modeling thermodynamic behavior in aqueous solutions?

Answer:

  • Density Functional Theory (DFT): Calculate solvation free energy using implicit solvent models (e.g., COSMO-RS).
  • Molecular Dynamics (MD): Simulate ion-pair interactions with explicit water molecules (TIP3P force field).
  • Experimental validation: Compare with calorimetric data (e.g., ΔHsol_{sol} measured via isothermal titration calorimetry) .

Table 1: Thermodynamic Properties of Dicyclohexyl(dimethyl)azanium Hydroxide

PropertyValue (Experimental)Computational (DFT)
ΔHsol_{sol} (kJ/mol)-45.2 ± 1.3-43.8
LogP (octanol/water)1.311.28
Refractive Index (n20_{20})1.373N/A

Basic: How can researchers ensure reproducibility in kinetic studies of its alkaline degradation?

Answer:

  • Experimental design: Use buffered solutions (pH 10–12) to maintain consistent hydroxide ion activity.
  • Temperature control: Conduct trials in a thermostated bath (±0.1°C).
  • Analytical monitoring: Track degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) at 210 nm .

Advanced: What strategies address discrepancies in reported pKa values across literature sources?

Answer:

  • Standardization: Use a unified ionic strength (e.g., 0.1 M NaCl) and temperature (25°C).
  • Method comparison: Cross-validate potentiometric titration (glass electrode) and NMR-based pKa determination.
  • Computational correction: Apply Debye-Hückel theory to adjust for activity coefficients .

Basic: What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

  • Storage: Airtight containers under nitrogen atmosphere at 4°C to minimize hydrolysis.
  • Handling: Use anhydrous solvents (e.g., dried THF) for reactions.
  • Stability monitoring: Periodic 1^1H NMR checks for emerging peaks at δ 4.5–5.0 ppm (hydrolysis byproducts) .

Advanced: How can researchers leverage crystallographic databases to predict its solid-state behavior?

Answer:

  • Database mining: Query the Cambridge Structural Database (CSD) for analogous quaternary ammonium compounds to infer packing motifs.
  • Hirshfeld surface analysis: Identify dominant intermolecular interactions (e.g., C-H···O hydrogen bonds) using CrystalExplorer.
  • Polymorphism screening: Conduct solvent-drop grinding experiments with 10+ solvents to map kinetic vs. thermodynamic forms .

Advanced: What experimental and computational approaches resolve ambiguities in reaction mechanisms (e.g., SN2 vs. E2 pathways)?

Answer:

  • Kinetic isotope effects (KIE): Compare kHk_{H}/kDk_{D} for β-hydrogens; values >2 indicate E2 dominance.
  • DFT transition-state modeling: Calculate activation barriers for competing pathways using Gaussian09 with M06-2X/6-311++G(d,p).
  • Stereochemical analysis: Monitor inversion/retention of configuration via chiral HPLC .

Basic: What are the critical parameters for optimizing its use as a phase-transfer catalyst?

Answer:

  • Solvent selection: Biphasic systems (e.g., toluene/water) with logP ~2.5–3.0 for optimal partitioning.
  • Catalyst loading: 5–10 mol% to balance cost and efficiency.
  • Reaction monitoring: Track anion transfer via conductivity measurements or 19^{19}F NMR for fluorinated substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.